molecular formula C24H29ClN2O3 B11978803 4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 303086-57-9

4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11978803
CAS No.: 303086-57-9
M. Wt: 428.9 g/mol
InChI Key: OZFJTXXUUQTNLV-NLRVBDNBSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH3) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for 4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its rarity and specialized use in early discovery research further highlight its uniqueness .

Properties

CAS No.

303086-57-9

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

[4-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H29ClN2O3/c1-2-3-4-5-6-7-8-9-23(28)27-26-18-19-10-16-22(17-11-19)30-24(29)20-12-14-21(25)15-13-20/h10-18H,2-9H2,1H3,(H,27,28)/b26-18+

InChI Key

OZFJTXXUUQTNLV-NLRVBDNBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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